4-Mercapto-4-methylpentanoic acid

概要

説明

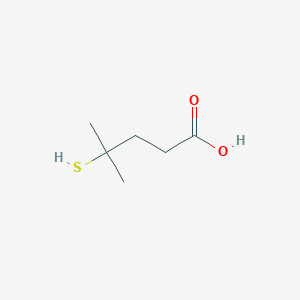

4-Mercapto-4-methylpentanoic acid is an organic compound with the molecular formula C6H12O2S. It is a thiol-containing carboxylic acid, characterized by the presence of a mercapto group (-SH) and a methyl group attached to the fourth carbon of the pentanoic acid chain. This compound is known for its unique branched structure and reactivity, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-mercapto-4-methylpentanoic acid can be efficiently achieved through an intermolecular radical transfer reaction. This method involves the use of xanthate chemistry and gaseous olefins, which allows for regioselective and simple setup . The reaction conditions typically include the use of radical initiators and specific solvents to facilitate the transfer reaction.

Industrial Production Methods: In industrial settings, this compound is produced using scalable and cost-effective methods. The process often involves the use of thiol precursors and carboxylic acid derivatives under controlled conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions: 4-Mercapto-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols.

Substitution: Thioethers, thioesters.

科学的研究の応用

Antibody-Drug Conjugates (ADCs)

4-Mercapto-4-methylpentanoic acid serves as a crucial building block in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are targeted cancer therapies that combine antibodies with cytotoxic drugs. The compound facilitates the formation of linkers that connect the antibody to the drug, enhancing the specificity and efficacy of the treatment. Recent studies have reported efficient synthesis methods for this compound, allowing for modular access to ADCs, which can be tailored for specific therapeutic targets .

Drug Delivery Systems

In drug delivery, this compound is utilized for surface modification of nanoparticles, particularly gold nanoparticles. Its thiol group provides a means to stabilize nanoparticles and control their size and shape, which is critical for optimizing drug delivery systems. This stabilization allows for prolonged circulation time in biological systems and improved targeting capabilities .

Nanoparticle Synthesis

The compound's unique branched structure makes it an effective stabilizing agent in the production of gold nanoparticles. These nanoparticles have applications in diagnostics, imaging, and therapeutic delivery due to their biocompatibility and ease of functionalization . The ability to control nanoparticle characteristics through this compound enhances their utility in various biomedical applications.

Surface Functionalization

Beyond gold nanoparticles, this thiol compound is employed in the functionalization of various surfaces to create bioactive coatings. These coatings can be used in biosensors and other diagnostic tools, where enhanced interaction with biological molecules is required .

Aroma Compound Production

Research has indicated that this compound can be converted into aromatic compounds through microbial fermentation processes. This transformation is significant in food technology, particularly in enhancing flavors in products like wine, where sulfur-containing compounds contribute to aroma complexity . The use of microbial cell extracts has shown potential for producing these aroma compounds efficiently.

Case Studies and Research Findings

作用機序

The mechanism of action of 4-mercapto-4-methylpentanoic acid involves its ability to form stable covalent bonds with target molecules through its thiol group. This reactivity allows it to act as a linker in ADCs, facilitating the attachment of therapeutic agents to antibodies. The molecular targets and pathways involved include thiol-disulfide exchange reactions and the formation of stable thioether linkages .

類似化合物との比較

- 4-Mercapto-4-methylpentanoic acid

- 4-Mercapto-4-methylbutanoic acid

- 4-Mercapto-4-methylhexanoic acid

Comparison: this compound is unique due to its specific branched structure, which provides a high level of control over the size and shape of nanoparticles when used as a stabilizing agent. Compared to similar compounds, it offers better regioselectivity and compatibility with ADC chemistry, making it a preferred choice in both research and industrial applications .

生物活性

4-Mercapto-4-methylpentanoic acid (4MMPA) is a thiol compound with significant implications in various biological and chemical applications. Its structure, characterized by a branched configuration, allows it to function effectively in stabilizing nanoparticles and as a building block in antibody-drug conjugates (ADCs). This article explores the biological activity of 4MMPA, emphasizing its roles in drug delivery systems and potential therapeutic applications.

This compound has the molecular formula and a CAS number of 140231-31-8. It is primarily used in the synthesis of gold nanoparticles due to its ability to stabilize these particles, which is crucial for biomedical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂O₂S |

| Molecular Weight | 144.23 g/mol |

| CAS Number | 140231-31-8 |

| Solubility | Soluble in water |

Role in Antibody-Drug Conjugates (ADCs)

Recent studies highlight the importance of 4MMPA in the development of ADCs, which are designed to deliver cytotoxic agents directly to cancer cells. The compound serves as a critical linker that enhances the stability and efficacy of these conjugates. For instance, a study demonstrated that ADCs incorporating 4MMPA exhibited improved pharmacokinetics and therapeutic outcomes against various cancer types, including pancreatic and triple-negative breast cancers .

The biological activity of 4MMPA can be attributed to its ability to form disulfide bonds, which are crucial for the stability of ADCs. These bonds allow for controlled release of cytotoxic agents upon reaching the target cells. The thiol group in 4MMPA also plays a vital role in mediating interactions with cellular receptors, enhancing the uptake of the drug conjugate into cancer cells .

Case Studies

- Maytansinoid Conjugates : In one study, maytansinoid conjugates utilizing 4MMPA were shown to induce significant tumor regression in xenograft models. The conjugates not only delivered cytotoxic agents effectively but also rejuvenated immune responses within the tumor microenvironment, turning "cold" tumors into "hot" ones, which are more responsive to immunotherapy .

- Toxicity Studies : A pilot toxicity study involving ADCs with 4MMPA revealed that treatment did not significantly alter organ weights or hematological parameters, indicating a favorable safety profile for potential clinical applications .

Synthesis Methods

The synthesis of 4MMPA has been optimized through various methods, including radical transfer reactions that enhance yield and purity. This efficient synthesis route is particularly advantageous for large-scale production necessary for clinical applications .

Applications Beyond Oncology

Beyond its use in ADCs, 4MMPA is also explored for its potential in producing sulfur-containing aroma compounds through microbial fermentation processes. This application highlights its versatility and potential role in food science .

Table 2: Applications of this compound

| Application | Description |

|---|---|

| Antibody-Drug Conjugates | Used as a linker for targeted cancer therapies |

| Nanoparticle Stabilization | Stabilizes gold nanoparticles for biomedical use |

| Aroma Compound Production | Potential use in flavoring via microbial processes |

特性

IUPAC Name |

4-methyl-4-sulfanylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-6(2,9)4-3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIFSIGCMOMQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468847 | |

| Record name | 4-Mercapto-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140231-31-8 | |

| Record name | 4-Mercapto-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-4-sulfanylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-mercapto-4-methylpentanoic acid considered a useful building block in Antibody-Drug Conjugate (ADC) research?

A1: this compound plays a crucial role in ADC development due to the presence of its thiol (–SH) group. [] This thiol group enables the molecule to form stable thioether linkages with other molecules, specifically the drug and linker components within an ADC. This linkage strategy is vital for constructing effective ADCs. []

Q2: What are the advantages of the synthetic approach presented in the paper for producing this compound compared to traditional methods?

A2: The paper highlights several benefits of their proposed synthetic route for this compound:

- Efficiency: The approach utilizes an intermolecular radical transfer reaction as the key step, leading to a more efficient synthesis. []

- Modularity: The method allows for easy modification and creation of original analogues of this compound, broadening its applications in ADC development. []

- Compatibility: The chemistry involved in this synthesis aligns well with established ADC construction techniques, making it easily integrable into existing ADC development workflows. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。